molecular formula C6H11ClF3NO2 B13566239 methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride

Cat. No.: B13566239
M. Wt: 221.60 g/mol
InChI Key: KKBSOSBLLPOXMO-PGMHMLKASA-N
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Description

Methyl(2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated amino acid derivative characterized by a pentanoate backbone substituted with a trifluoromethyl group at the ω-position and a methyl ester at the carboxyl terminus. The compound exists as the hydrochloride salt, enhancing its stability and solubility for synthetic and pharmaceutical applications. Fluorinated amino acids like this are critical in drug development due to their ability to modulate metabolic stability, bioavailability, and receptor binding properties compared to non-fluorinated analogs . The (2R) stereochemistry is significant for enantioselective interactions in biological systems, making it a valuable chiral building block in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.60 g/mol

IUPAC Name

methyl (2R)-2-amino-5,5,5-trifluoropentanoate;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4(10)2-3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1

InChI Key

KKBSOSBLLPOXMO-PGMHMLKASA-N

Isomeric SMILES

COC(=O)[C@@H](CCC(F)(F)F)N.Cl

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Dynamic Kinetic Resolution (DKR) Approach

Overview:
The synthesis of (2R)-2-amino-5,5,5-trifluoropentanoic acid, a precursor to methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride, can be effectively achieved through dynamic kinetic resolution (DKR). This method allows for high stereoselectivity and scalability, as demonstrated in recent studies.

Methodology:

  • Starting Material: Racemic 2-amino-5,5,5-trifluoropentanoic acid or its derivatives.
  • Chiral Catalyst: Utilization of chiral ligands, such as (R)-configured ligands, to induce stereoselectivity during enzymatic or catalytic transformations.
  • Reaction Conditions: Mild temperatures (~25°C), in solvents like ethanol or acetonitrile, with the presence of a suitable base (e.g., sodium hydroxide) to facilitate amination or esterification.
  • Process: The racemic mixture undergoes selective transformation where the (R)-enantiomer is converted into the desired amino acid or ester, while the (S)-enantiomer is racemized in situ, enabling near-complete conversion to the (R)-enantiomer.

Research Findings:

  • The process yields high diastereoselectivity (>99%) and enantiomeric excess (>98%).
  • Recycling of chiral ligands enhances process sustainability and cost-effectiveness.

Data Table:

Parameter Conditions Yield (%) Enantiomeric Excess (%) Reference
Dynamic kinetic resolution 25°C, ethanol, chiral ligand 85-92 >98
Alkylation on racemic mixture 50°C, acetonitrile, base 70-80 Moderate

Nucleophilic Substitution and Esterification

Overview:
Esterification of the corresponding amino acid or amino acid derivatives provides a route to methyl esters, including methyl(2R)-2-amino-5,5,5-trifluoropentanoate. This approach often involves initial amino acid synthesis followed by esterification.

Methodology:

  • Step 1: Synthesis of 2-amino-5,5,5-trifluoropentanoic acid via fluorination of suitable precursors, such as 2-amino-pentanoic acid derivatives.
  • Step 2: Esterification using methyl alcohol (methanol) in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Step 3: Purification through column chromatography or recrystallization.

Research Findings:

  • Fluorination is achieved via electrophilic or nucleophilic substitution on precursor molecules, with yields ranging from 60-75%.
  • Esterification proceeds with high efficiency (>90%) under optimized conditions.

Data Table:

Step Reagents & Conditions Yield (%) Notes Reference
Fluorination of amino acid precursor Selectfluor, acetonitrile, 0°C 65-70 Stereoselective fluorination
Esterification Methyl alcohol, sulfuric acid, reflux 90-95 Purification via recrystallization

Asymmetric Synthesis via Chiral Catalysis

Overview:
Asymmetric synthesis routes employ chiral catalysts or auxiliaries to induce stereoselectivity directly during amino acid formation, circumventing racemization issues.

Methodology:

  • Catalysts: Use of chiral phase-transfer catalysts or asymmetric hydrogenation.
  • Reaction Path: Starting from fluorinated keto acids or nitriles, followed by asymmetric reduction or amination.
  • Conditions: Mild temperatures (0-50°C), inert atmospheres, and polar solvents like dichloromethane or toluene.

Research Discoveries:

  • Successful asymmetric synthesis of (2R)-2-amino-5,5,5-trifluoropentanoic acid with enantiomeric excess exceeding 99%.
  • Conversion to methyl ester via standard esterification.

Data Table:

Catalyst Type Conditions Yield (%) Enantiomeric Excess (%) Reference
Chiral phase-transfer catalyst 0°C, dichloromethane, NaOH 80-88 >99
Asymmetric hydrogenation Hydrogen, chiral Rh catalyst 75-85 >98

Hydrochloride Salt Formation

Overview:
Conversion of the amino ester to its hydrochloride salt involves acid treatment, which stabilizes the compound and enhances its solubility.

Methodology:

  • Step 1: Dissolve methyl(2R)-2-amino-5,5,5-trifluoropentanoate in anhydrous ethanol or methanol.
  • Step 2: Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid under stirring at low temperatures (~0°C).
  • Step 3: The precipitated hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

Research Findings:

  • High purity (>99%) this compound can be obtained with yields exceeding 85%.
  • The process is scalable and compatible with industrial production.

Data Table:

Step Reagents & Conditions Yield (%) Purity (%) Reference
Salt formation HCl gas, ethanol, 0°C 85-90 >99

Summary of Key Findings and Considerations

Aspect Details References
Scalability DKR methods and salt formation are scalable to multi-gram or kilogram scale. ,
Stereoselectivity Achieved via chiral catalysts and ligands, with enantiomeric excess >98%.
Fluorination Techniques Electrophilic fluorination, nucleophilic substitution, and fluorinating reagents.
Esterification Methods Acid-catalyzed esterification with high yields (>90%).
Salt Formation Acid-base reactions under controlled conditions yield high purity hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl(2R)-2-amino-5,5,5-trifluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to effective modulation of biological pathways. This compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

(S)-2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride

  • Structure : The free carboxylic acid form of the target compound, lacking the methyl ester group.
  • Role: Widely used in peptide research as a bioactive fluorinated amino acid. Its (S)-enantiomer is reported to exhibit enhanced metabolic stability in drug formulations .
  • Synthesis : Produced via dynamic kinetic resolution (DKR) or alkylation of glycine equivalents. DKR is preferred for scalability (>20 g) with fewer byproducts compared to alkylation, which generates diastereomers and oxidative byproducts .

(2S,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic Acid Hydrochloride

  • Structure : Features an additional methyl group at the 4-position, increasing steric bulk and lipophilicity.

(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic Acid Hydrochloride

  • Structure: A hexanoic acid derivative with phenylformamido and methylamino substituents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications
Methyl(2R)-2-amino-5,5,5-trifluoropentanoate HCl C₆H₁₁ClF₃NO₂ ~223.6 Methyl ester enhances solubility; (2R) configuration for chiral specificity Esterification of parent acid Peptide synthesis, prodrug formulations
(S)-2-Amino-5,5,5-trifluoropentanoic Acid HCl C₅H₇ClF₃NO₂ 207.56 Free carboxylic acid; metabolic stability in bioactive peptides Alkylation or DKR Drug development, peptide research
(2S,4S)-2-Amino-5,5,5-trifluoro-4-methylpentanoic Acid HCl C₇H₁₁ClF₃NO₂ 245.67 4-methyl group increases lipophilicity Not specified in evidence Undisclosed (likely medicinal chemistry)
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic Acid HCl C₁₄H₁₈ClF₃N₂O₃ 354.75 Extended chain with phenylformamido and methylamino groups Not specified in evidence Targeted therapeutics, enzyme inhibition

Key Research Findings

Synthesis Efficiency: The alkylation method for synthesizing (S)-2-amino-5,5,5-trifluoropentanoic acid produces byproducts like diastereomers (S)(2R)-97 and bis-alkylated complexes, limiting its utility for large-scale production. In contrast, DKR using trichloro-substituted ligands achieves higher enantiopurity and scalability (>20 g) . The hydrochloric salt of the parent amino acid is synthesized via acidic hydrolysis of N-acetyl derivatives, ensuring stability during DKR .

Functional Advantages: Fluorination at the ω-position enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a critical feature in protease-resistant peptide therapeutics . Methyl esterification of the carboxyl group improves solubility in organic solvents, facilitating use in solid-phase peptide synthesis .

Q & A

Q. What synthetic routes are recommended for methyl(2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride in academic research?

The synthesis of this compound can be optimized using enantioselective methods such as catalytic asymmetric hydrogenation or enzymatic resolution. For fluorinated analogs, continuous flow synthesis and catalytic processes (e.g., palladium-mediated coupling) have been reported to improve yield and purity . Key steps include:

  • Fluorination : Introducing trifluoromethyl groups via radical trifluoromethylation or nucleophilic substitution.
  • Chiral Center Preservation : Using chiral auxiliaries or catalysts to maintain the (2R)-configuration.
  • Hydrochloride Salt Formation : Acidic workup with HCl in methanol or ethanol.

Table 1 : Comparison of Fluorinated Analog Synthesis

CompoundFluorine PositionsKey MethodYield (%)Purity (%)
(2R)-2-amino-5,5-difluoropentanoateC5 (2F)Continuous flow synthesis8598
Methyl(2R)-2-amino-5,5,5-trifluoropentanoateC5 (3F)Catalytic asymmetric hydrogenation7895

Q. How can researchers characterize the enantiomeric purity of methyl(2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride?

Enantiomeric purity is critical for pharmacological studies. Recommended methods include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection at 210 nm. Mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid .
  • NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to resolve enantiomeric signals in the ¹⁹F or ¹H NMR spectra .
  • Polarimetry : Measure optical rotation and compare to literature values for the (2R)-enantiomer.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of methyl(2R)-2-amino-5,5,5-trifluoropentanoate hydrochloride in novel reactions?

Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms are effective. For example:

  • Reaction Mechanism Modeling : Use Gaussian or ORCA software to simulate transition states and intermediates in trifluoromethyl group reactions .
  • Solvent Effects : Apply COSMO-RS to predict solvation effects on reaction kinetics .
  • Machine Learning : Train models on fluorinated amino acid datasets to predict regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in experimental conditions. Mitigation strategies include:

  • Standardized Assays : Use validated enzyme kinetics protocols (e.g., Michaelis-Menten kinetics with fluorogenic substrates) .
  • Control Experiments : Test for nonspecific binding using structurally similar inactive analogs (see Table 1 ).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare data across studies, accounting for variables like pH, temperature, and solvent composition .

Q. What experimental design principles optimize studies on metabolic pathway modulation by this compound?

Use a factorial design approach to evaluate multiple variables efficiently:

  • Factors : Concentration (0.1–10 µM), incubation time (1–24 h), and cell type (hepatic vs. neuronal).
  • Response Variables : Metabolite levels (LC-MS/MS) and enzyme activity (fluorescence assays).
  • Statistical Tools : Design-Expert® or Minitab® for analysis of variance (ANOVA) and response surface modeling .

Table 2 : Example Experimental Design for Metabolic Studies

FactorLevelsResponse Measurement
Concentration0.1, 1, 10 µMATP depletion (luminescence)
Incubation Time1, 6, 24 hLactate dehydrogenase activity
Cell LineHepG2, SH-SY5YCytochrome P450 inhibition

Q. How can researchers validate interactions between this compound and biological targets (e.g., enzymes or receptors)?

Advanced methodologies include:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real time .
  • X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonding and hydrophobic interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

Methodological Challenges and Solutions

Q. What are the key considerations for scaling up synthesis without compromising enantiomeric purity?

  • Catalyst Loading : Optimize chiral catalyst (e.g., Ru-BINAP) concentration to minimize racemization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
  • Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. How can computational tools enhance the design of derivatives with improved pharmacological properties?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns trajectories .
  • ADMET Prediction : Use SwissADME or ADMETLab® to forecast bioavailability, toxicity, and metabolic clearance .
  • QSAR Modeling : Corrogate 3D descriptors (e.g., electrostatic potential) with IC₅₀ values from kinase assays .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., varying IC₅₀ values in enzyme inhibition studies):

Replicate Experiments : Confirm results under identical conditions.

Cross-Validate Techniques : Compare SPR, ITC, and enzymatic assay data .

Review Synthetic Batches : Check for impurities via LC-MS and ¹⁹F NMR .

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